![molecular formula C7H8N4 B2746083 ([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine CAS No. 1512089-51-8](/img/structure/B2746083.png)

([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

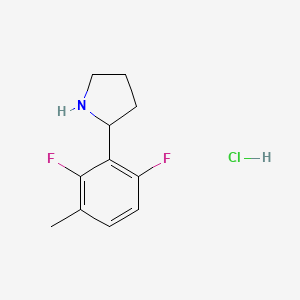

The compound “([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine” is a type of [1,2,4]triazolo[1,5-a]pyridine . It has a CAS Number of 1557509-99-5 and a molecular weight of 134.14 . The linear formula for this compound is C6 H6 N4 .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, including “([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine”, often involves the oxidative cyclization of N-(2-pyridyl)amidines . This process can be facilitated by various oxidizers such as NaOCl, Pb(OAc)4, MnO2, or more environmentally friendly options like PIFA (PhI(OCOCF3)2) and I2/KI . Another common approach is the condensation of 2-aminopyridines with nitriles .Molecular Structure Analysis

The molecular structure of “([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine” is based on the [1,2,4]triazolo[1,5-a]pyridine scaffold . The IUPAC Standard InChI for this compound is InChI=1S/C6H5N3/c1-2-4-9-6(3-1)7-5-8-9/h1-5H .Chemical Reactions Analysis

The chemical reactions involving “([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine” are typically oxidative in nature . For instance, the conversion of N-(2-pyridyl)guanidines to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines involves catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system . Another reaction involves the action of NH2OH·HCl on (2-pyridyl)thiocarbamathioyl derivatives formed by the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate .Physical And Chemical Properties Analysis

The compound “([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine” has a molecular weight of 119.1240 . It is a solid at room temperature .Mecanismo De Acción

While the specific mechanism of action for “([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine” is not mentioned in the search results, compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold have been used in drug design . For instance, drugs like GLPG0634 (filgotinib) and CEP33779, which are highly effective inhibitors of type I and II Janus kinases, are based on this backbone .

Direcciones Futuras

The [1,2,4]triazolo[1,5-a]pyridine scaffold, which includes “([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine”, continues to receive attention in medicinal chemistry due to its potential therapeutic applications . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods.

Propiedades

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridin-5-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-6-2-1-3-7-9-5-10-11(6)7/h1-3,5H,4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWGEGUHONFWAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NN2C(=C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[({[6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]thiophene-2-carboxylate](/img/structure/B2746001.png)

![1-methyl-3-(2-methylpropyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2746004.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(1H-pyrazol-1-ylmethyl)-1,3-thiazole](/img/structure/B2746007.png)

![2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2746014.png)

![methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2746017.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide](/img/structure/B2746021.png)

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B2746022.png)

![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2746023.png)